Polyvinylpyrrolidone-vinyl acetate copolymer (Pvp-VA, CAS 25086-89-9), commonly known as copovidone, is a linear, water-soluble synthetic copolymer composed of N-vinylpyrrolidone (NVP) and vinyl acetate (VA) in a 6:4 ratio. In pharmaceutical and industrial procurement, it is primarily sourced as a premium dry binder, film-forming agent, and matrix carrier for amorphous solid dispersions (ASDs). Unlike pure povidone, the inclusion of the vinyl acetate comonomer fundamentally alters the polymer's thermal and mechanical profile, yielding a material with high thermoplasticity, excellent solubility in both aqueous and organic solvents, and strong surface activity. These baseline properties make Pvp-VA a critical procurement choice for advanced manufacturing workflows, particularly hot-melt extrusion (HME) and high-speed roller compaction, where standard cellulosics or pure homopolymers fail to provide the necessary balance of processability and physical stability [1].
Substituting Pvp-VA with its closest homopolymer analog, pure PVP (Povidone), or cellulosic polymers like HPMC, frequently leads to catastrophic manufacturing failures in advanced formulations. Pure PVP possesses a highly rigid polymer backbone resulting in a high glass transition temperature (Tg > 160°C) and extreme brittleness, which requires excessive plasticizer addition for hot-melt extrusion and often causes tablet capping during compression. Furthermore, pure PVP is highly hygroscopic, absorbing significant ambient moisture that can trigger the recrystallization of amorphous active pharmaceutical ingredients (APIs). Conversely, cellulosic alternatives like HPMCAS often suffer from slow dissolution rates and poor thermoplastic processability. Pvp-VA bridges this gap; the vinyl acetate groups internally plasticize the polymer, drastically lowering both the Tg and moisture uptake, ensuring that generic substitution with pure PVP will compromise both thermal processability and long-term shelf stability of moisture-sensitive products[1].
In hot-melt extrusion (HME) workflows, the polymer's glass transition temperature dictates the minimum processing temperature. Pure PVP K30 exhibits a highly restrictive Tg of approximately 164°C, forcing extrusion temperatures that routinely degrade heat-sensitive APIs. In direct contrast, the copolymerization in Pvp-VA lowers the Tg to approximately 108–112°C. This ~55°C reduction in Tg allows Pvp-VA to melt and flow at significantly lower temperatures without the mandatory addition of external plasticizers, which can otherwise destabilize the formulation [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | ~108–112°C (Pvp-VA) |
| Comparator Or Baseline | ~164°C (PVP K30) |
| Quantified Difference | ~55°C lower Tg for Pvp-VA |
| Conditions | Differential Scanning Calorimetry (DSC) of fully amorphous polymer powders |
Procuring Pvp-VA enables the thermal processing of heat-sensitive compounds via hot-melt extrusion that would otherwise degrade at the high temperatures required for pure PVP.
The physical stability of amorphous solid dispersions is highly dependent on minimizing moisture uptake, as water acts as a potent plasticizer that accelerates API recrystallization. Comparative moisture sorption studies demonstrate that the incorporation of the hydrophobic vinyl acetate moiety in Pvp-VA reduces its hygroscopicity dramatically compared to pure povidone. Specifically, Pvp-VA absorbs up to three times less water than pure PVP under identical relative humidity conditions. This quantitative reduction in moisture affinity preserves the structural integrity of the polymer matrix and prevents moisture-induced degradation of sensitive payloads [1].
| Evidence Dimension | Moisture Absorption / Hygroscopicity |
| Target Compound Data | Low moisture uptake (internal plasticization maintained) |
| Comparator Or Baseline | Pure PVP (up to 3x higher water absorption) |
| Quantified Difference | Up to 66% reduction in water absorption for Pvp-VA |
| Conditions | Equilibrium moisture sorption analysis at elevated relative humidity |
Buyers formulating moisture-sensitive APIs or requiring long-term shelf stability in humid climates must prioritize Pvp-VA over pure PVP to prevent premature product failure.
During high-speed tableting and dry granulation (roller compaction), the mechanical properties of the binder dictate the physical survival of the tablet. Pure PVP tends to undergo elastic recovery, leading to brittle fracture, capping, and lamination at high compression forces. Pvp-VA, however, exhibits superior plastic deformation. Studies evaluating the work of compaction show that formulations utilizing Pvp-VA achieve optimal plasticity (exceeding the critical capping threshold of 86-87% plasticity), allowing the material to deform and bond adjacent particles without residual recovery stress. This results in significantly higher tablet hardness at lower compression forces compared to standard homopolymers[1].
| Evidence Dimension | Plastic Deformation and Tablet Hardness |
| Target Compound Data | High plasticity (>87%) with no capping |
| Comparator Or Baseline | Pure PVP / Brittle binders (high elastic recovery, frequent capping) |
| Quantified Difference | Elimination of capping/lamination defects at equivalent compression forces |
| Conditions | Instrumented tablet press and X-ray computed tomography of compacted matrices |
Procuring Pvp-VA directly reduces manufacturing waste and batch rejections caused by tablet capping and lamination in high-speed compression workflows.
When formulating immediate-release amorphous solid dispersions (ASDs), the carrier polymer must rapidly dissolve to release the API. While hydrophobic cellulosics like HPMCAS are excellent at maintaining long-term supersaturation, they suffer from slow dissolution rates. In comparative apparent solubility studies of model drugs, Pvp-VA demonstrated a superior initial burst release due to its high hydrophilicity and fast polymer dissolution rate. For instance, a Pvp-VA ASD achieved a maximum apparent solubility of 34.96 μg/mL within 5 minutes, significantly outperforming the HPMCAS formulation (20.26 μg/mL) in the same timeframe. This makes Pvp-VA highly advantageous for formulations requiring rapid onset of action[1].
| Evidence Dimension | Maximum Apparent Solubility (5 min burst release) |
| Target Compound Data | 34.96 μg/mL (Pvp-VA ASD) |
| Comparator Or Baseline | 20.26 μg/mL (HPMCAS ASD) |
| Quantified Difference | ~72.5% higher initial apparent solubility for Pvp-VA |
| Conditions | In vitro dissolution of amorphous solid dispersions in aqueous media |
For procurement teams developing immediate-release formulations, Pvp-VA is the superior choice over HPMCAS to ensure rapid drug release and fast onset of action.
Due to its significantly lower glass transition temperature (~108°C) compared to pure PVP, Pvp-VA is the premier choice for hot-melt extrusion processes. It allows manufacturers to process heat-sensitive active ingredients without the risk of thermal degradation and without requiring the addition of external plasticizers[1].
For APIs prone to moisture-induced recrystallization, Pvp-VA serves as an ideal matrix carrier. Its ability to absorb up to three times less water than pure povidone ensures that the amorphous state of the drug is maintained during long-term storage in humid environments [1].
In high-throughput tableting workflows where capping and lamination are frequent causes of batch failure, the superior plastic deformation properties of Pvp-VA provide critical mechanical integrity. It acts as a highly efficient dry binder that deforms under pressure rather than fracturing [1].
Pvp-VA is heavily procured for film coating applications where flexibility is paramount. Because the vinyl acetate comonomer acts as an internal plasticizer, Pvp-VA forms resilient, non-brittle films that resist cracking without the need for additional chemical plasticizers [1].